molecular formula C6H10FN B13646030 3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine

3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine

Cat. No.: B13646030
M. Wt: 115.15 g/mol
InChI Key: JAPASCAKIQZHLJ-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine is a chemical compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of a three-carbon bridgehead system. The presence of a fluorine atom and a methylamine group further enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine can be achieved through radical fluorination. This method involves the introduction of a fluorine atom into the bicyclo[1.1.1]pentane framework. The reaction typically employs radical initiators and fluorine sources under controlled conditions to ensure the selective fluorination of the desired position .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet the demands of various applications. Companies like ChemScene provide bulk manufacturing, sourcing, and procurement services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The bicyclic structure allows for addition reactions at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, amine derivatives, and other substituted bicyclo[1.1.1]pentane compounds.

Scientific Research Applications

3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the bicyclic structure contribute to its unique binding properties and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
  • 3-Phenylbicyclo[1.1.1]pentan-1-amine

Uniqueness

3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

3-fluoro-N-methylbicyclo[1.1.1]pentan-1-amine

InChI

InChI=1S/C6H10FN/c1-8-6-2-5(7,3-6)4-6/h8H,2-4H2,1H3

InChI Key

JAPASCAKIQZHLJ-UHFFFAOYSA-N

Canonical SMILES

CNC12CC(C1)(C2)F

Origin of Product

United States

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